Hydrogen-Bond Donor Count: Zero vs. One — Impact on Permeability and Metabolic Conjugation Susceptibility
CAS 137460-56-1 possesses zero hydrogen-bond donors (HBD = 0), a direct consequence of the 7-butoxy ether substitution . This distinguishes it from the 7-hydroxy analog 7-hydroxy-3-phenoxy-4H-chromen-4-one (CAS 87891-60-9), which has HBD = 1 due to the free phenolic -OH group . In drug design, reducing HBD count from 1 to 0 is consistently associated with improved passive membrane permeability and reduced susceptibility to first-pass glucuronidation or sulfation at the 7-position. This difference is structural, quantifiable, and independent of any specific biological assay.
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | 7-Hydroxy-3-phenoxy-4H-chromen-4-one (CAS 87891-60-9): HBD = 1 |
| Quantified Difference | ΔHBD = -1 (complete elimination of H-bond donor capacity) |
| Conditions | Computed from chemical structure; data from Chem960 database |
Why This Matters
For procurement decisions in drug discovery, the absence of a hydrogen-bond donor predicts superior passive permeability and reduced Phase II metabolic liability compared to the 7-hydroxy analog, directly affecting the choice of scaffold for lead optimization.
